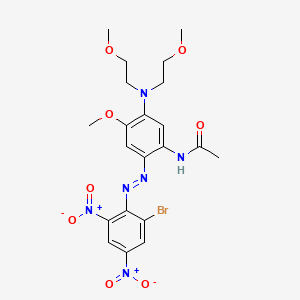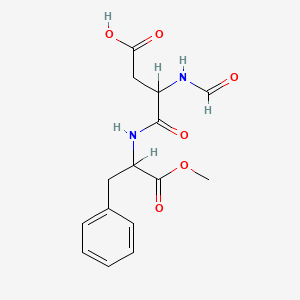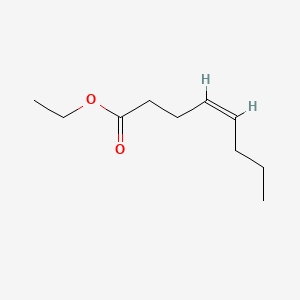
4-Butylbenzyl alcohol
Overview
Description
4-Butylbenzyl alcohol is an organic compound with the molecular formula C11H16O. It is a primary alcohol where the hydroxyl group (-OH) is attached to a benzyl group substituted with a butyl chain at the para position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including oxidation and substitution . The exact interaction of 4-Butylbenzyl alcohol with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
For instance, the coenzyme A (CoA) esters of 4-methylalkanoic acids, which are structurally similar to this compound, are pivotal intermediates in the metabolism of alkanes by anaerobic bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylbenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-butylbenzaldehyde using sodium tetrahydroborate in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol after 14 hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-butylbenzaldehyde. This process is efficient and can be scaled up for large-scale production.
Types of Reactions:
Reduction: The compound can be reduced to 4-butylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 4-Butylbenzaldehyde.
Reduction: 4-Butylbenzylamine.
Substitution: 4-Butylbenzyl chloride.
Scientific Research Applications
4-Butylbenzyl alcohol has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and plasticizers.
Comparison with Similar Compounds
4-tert-Butylbenzyl alcohol: Similar in structure but with a tert-butyl group instead of a butyl group.
4-Methylbenzyl alcohol: Contains a methyl group instead of a butyl group.
Benzyl alcohol: Lacks the butyl substitution, making it a simpler structure.
Uniqueness: 4-Butylbenzyl alcohol is unique due to its specific butyl substitution, which imparts distinct physical and chemical properties. This substitution affects its reactivity and solubility, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
(4-butylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8,12H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDZDYAPPNMBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342063 | |
| Record name | 4-Butylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60834-63-1 | |
| Record name | 4-Butylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


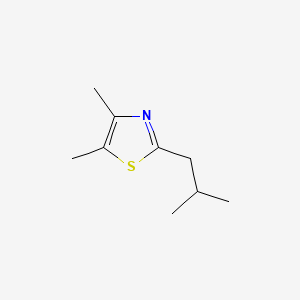


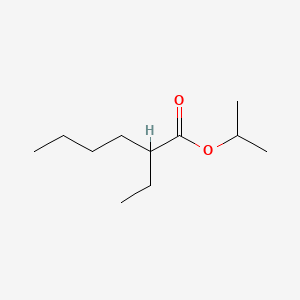
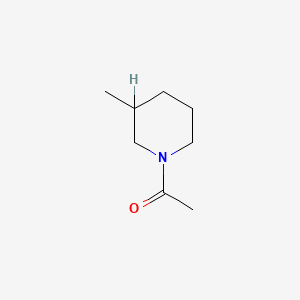
![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)

![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-, hydrochloride](/img/structure/B1594304.png)
